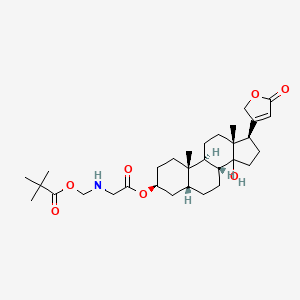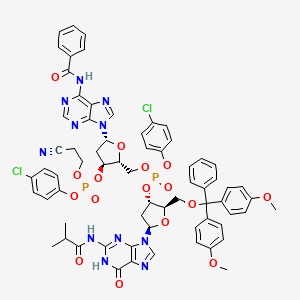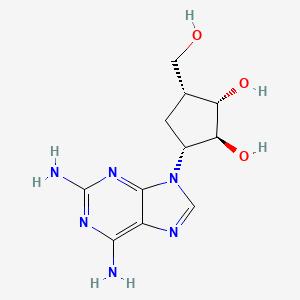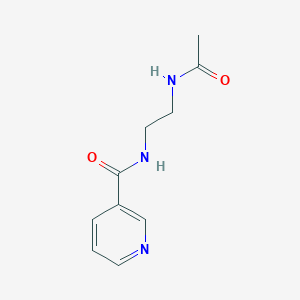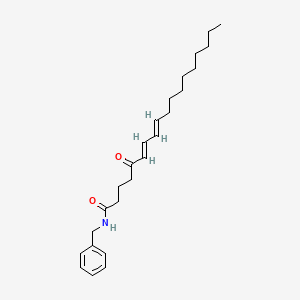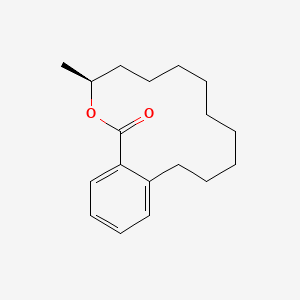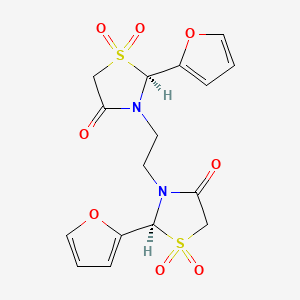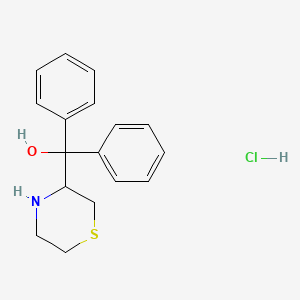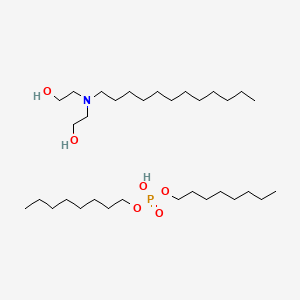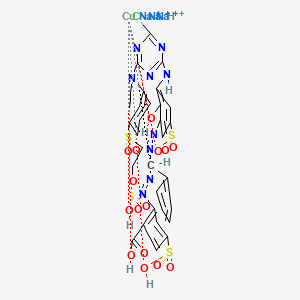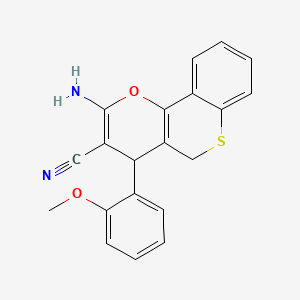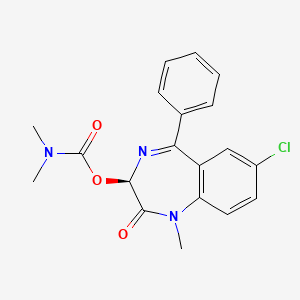
(R)-Camazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Camazepam is a chiral benzodiazepine derivative with anxiolytic properties. It is a psychoactive drug that is used primarily for its calming effects. Benzodiazepines, including ®-Camazepam, act on the central nervous system to produce a range of effects, including sedation, muscle relaxation, and anticonvulsant activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Camazepam typically involves the following steps:
Formation of the Benzodiazepine Core: This is achieved through the condensation of an o-phenylenediamine with a β-ketoester.
Chiral Resolution: The racemic mixture of Camazepam is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-Camazepam follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale condensation reactions are carried out in industrial reactors.
Purification: The product is purified using crystallization or chromatography.
Chiral Resolution: Industrial-scale chiral resolution techniques are employed to isolate the ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-Camazepam undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the benzodiazepine ring structure.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted benzodiazepine derivatives.
Scientific Research Applications
®-Camazepam has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of benzodiazepine chemistry.
Biology: Research on its effects on the central nervous system helps in understanding the mechanisms of anxiety and sedation.
Medicine: It is studied for its potential therapeutic uses in treating anxiety disorders and insomnia.
Industry: ®-Camazepam is used in the pharmaceutical industry for the development of new anxiolytic drugs.
Mechanism of Action
®-Camazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and a calming effect. The primary molecular targets are the GABA_A receptors, and the pathways involved include the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its strong sedative effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
®-Camazepam is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other benzodiazepines. This chiral specificity can influence its efficacy and side effect profile.
Properties
CAS No. |
102838-65-3 |
|---|---|
Molecular Formula |
C19H18ClN3O3 |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
[(3R)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C19H18ClN3O3/c1-22(2)19(25)26-17-18(24)23(3)15-10-9-13(20)11-14(15)16(21-17)12-7-5-4-6-8-12/h4-11,17H,1-3H3/t17-/m1/s1 |
InChI Key |
PXBVEXGRHZFEOF-QGZVFWFLSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=N[C@@H](C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


